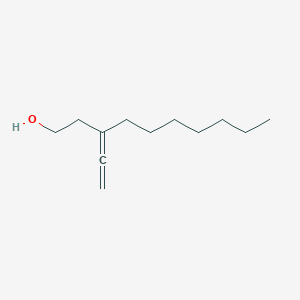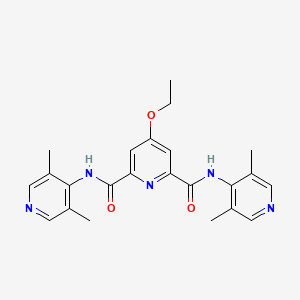
N~2~,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring multiple pyridine rings and carboxamide groups, suggests potential for interesting chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Rings: Starting with the synthesis of 3,5-dimethylpyridine and 4-ethoxypyridine through cyclization reactions.
Coupling Reactions: Using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyridine rings with carboxamide groups.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the multi-step synthesis efficiently.
Automation: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of N2,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~,N~6~-Bis(2-pyridyl)pyridine-2,6-dicarboxamide: Similar structure but lacks the ethoxy and dimethyl groups.
N~2~,N~6~-Bis(4-methylpyridin-2-yl)pyridine-2,6-dicarboxamide: Contains methyl groups instead of ethoxy groups.
Uniqueness
N~2~,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide is unique due to its specific substitution pattern, which may confer distinct chemical properties and biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
828915-44-2 |
|---|---|
Molekularformel |
C23H25N5O3 |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
2-N,6-N-bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H25N5O3/c1-6-31-17-7-18(22(29)27-20-13(2)9-24-10-14(20)3)26-19(8-17)23(30)28-21-15(4)11-25-12-16(21)5/h7-12H,6H2,1-5H3,(H,24,27,29)(H,25,28,30) |
InChI-Schlüssel |
ZSJDSZYWZFMKPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=NC(=C1)C(=O)NC2=C(C=NC=C2C)C)C(=O)NC3=C(C=NC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


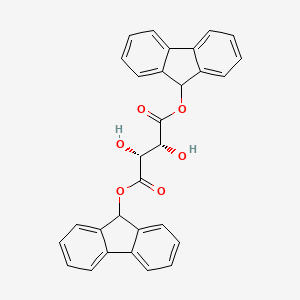
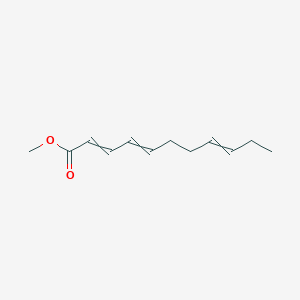
![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)
![[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14212197.png)

![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)

![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)

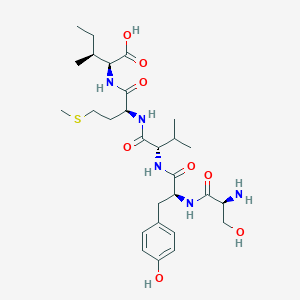

![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
